

# An In-depth Technical Guide to 8-Quinolinecarboxylic Acid: Chemical Properties and Structure

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## Compound of Interest

Compound Name: ZH8659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 8-Quinolinecarboxylic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.

## Chemical Properties and Structure

8-Quinolinecarboxylic acid is a heterocyclic aromatic compound featuring a quinoline core with a carboxylic acid group substituted at the 8th position. This substitution pattern imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science.

## Structural Information

The fundamental structure of 8-Quinolinecarboxylic acid consists of a fused bicyclic system of a benzene ring and a pyridine ring. The IUPAC name for this compound is Quinoline-8-carboxylic acid.

Table 1: Structural Identifiers for 8-Quinolinecarboxylic Acid

Identifier	Value
IUPAC Name	Quinoline-8-carboxylic acid
CAS Number	86-59-9[1]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub> [1]
SMILES String	OC(=O)c1cccc2cccn1c2[1]
InChI	1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)[1]
InChIKey	QRDZFPUVLYEQTA-UHFFFAOYSA-N[1]

## Physicochemical Properties

The physicochemical properties of 8-Quinolinecarboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of 8-Quinolinecarboxylic Acid

Property	Value	Source
Molecular Weight	173.17 g/mol	[1]
Appearance	Light brown crystalline powder	
Melting Point	183-185 °C	[1]
Boiling Point	~303.81 °C (estimate)	
Solubility	Insoluble in water. Soluble in hot water, alcohol, acids, and alkalies.	[2]
pKa	1.82 (at 25 °C)	

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 8-Quinolinecarboxylic acid. Below are the expected spectral data based on its structure.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-Quinolinecarboxylic acid will show distinct signals for the aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for 8-Quinolinecarboxylic Acid (in DMSO-d<sub>6</sub>)

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H2	8.9 - 9.1	dd
H3	7.6 - 7.8	dd
H4	8.4 - 8.6	dd
H5	7.9 - 8.1	d
H6	7.6 - 7.8	t
H7	8.1 - 8.3	d
COOH	13.0 - 14.0	br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for 8-Quinolinecarboxylic Acid

Carbon	Predicted Chemical Shift (ppm)
C2	~150
C3	~122
C4	~137
C4a	~148
C5	~128
C6	~127
C7	~130
C8	~130
C8a	~138
COOH	~168

Note: These are predicted values and may vary based on the solvent and experimental conditions.

## FT-IR Spectroscopy

The infrared spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the aromatic C-H and C=C/C=N stretches of the quinoline ring.

Table 5: Key FT-IR Absorption Bands for 8-Quinolinecarboxylic Acid

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid)	2500-3300	Broad, Strong
C-H stretch (Aromatic)	3000-3100	Medium
C=O stretch (Carboxylic acid)	1680-1710	Strong
C=C/C=N stretch (Aromatic ring)	1450-1600	Medium to Strong
C-O stretch (Carboxylic acid)	1210-1320	Strong
O-H bend (Carboxylic acid)	920-950	Broad, Medium

## Experimental Protocols

### Synthesis of 8-Quinolinecarboxylic Acid via Oxidation of 8-Methylquinoline

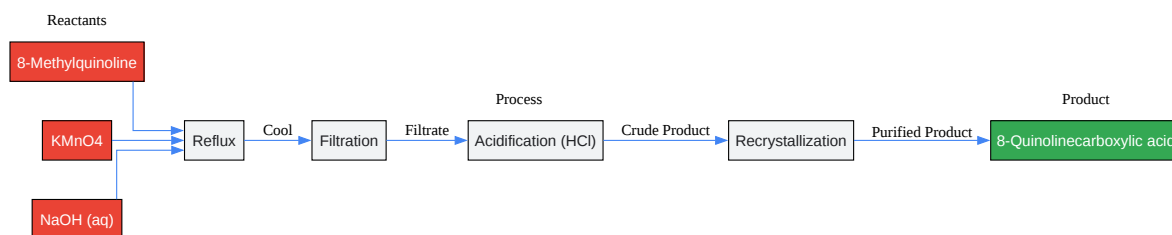
A common method for the synthesis of 8-Quinolinecarboxylic acid is the oxidation of 8-methylquinoline.

Materials:

- 8-Methylquinoline
- Potassium permanganate (KMnO<sub>4</sub>)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline in a dilute aqueous solution of sodium hydroxide.
- Heat the mixture to reflux.
- Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.
- After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete oxidation.
- Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide ( $\text{MnO}_2$ ) will form.
- Filter the mixture to remove the manganese dioxide. The filtrate contains the sodium salt of 8-quinolinecarboxylic acid.
- Acidify the filtrate with hydrochloric acid until the pH is acidic. 8-Quinolinecarboxylic acid will precipitate out of the solution.
- Collect the crude product by filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 8-quinolinecarboxylic acid.
- Dry the purified crystals under vacuum.



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Synthesis workflow for 8-Quinolinecarboxylic acid.

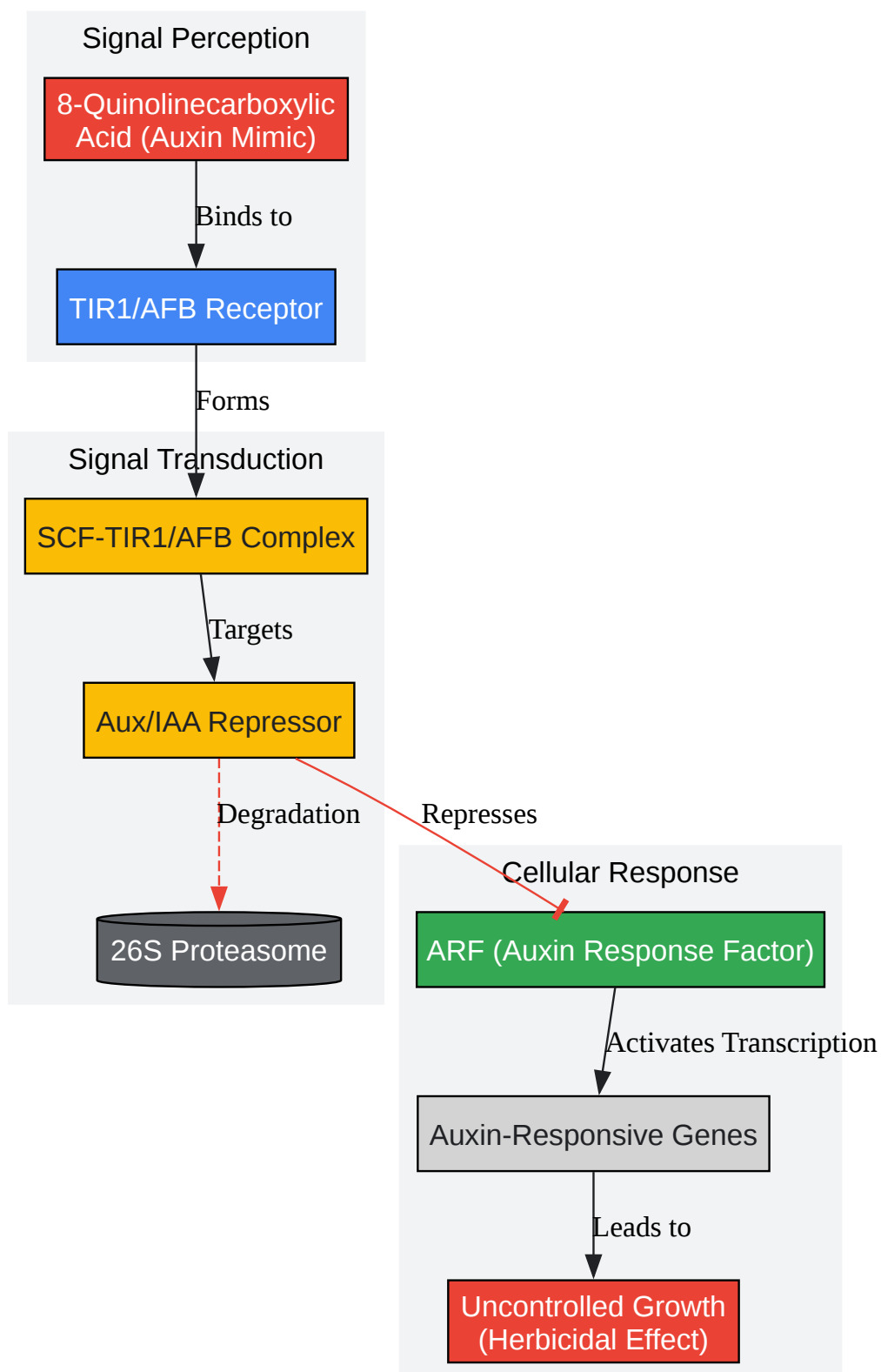
## Biological Activity and Signaling Pathway

Quinolinecarboxylic acids are known to exhibit a range of biological activities. Notably, certain derivatives are used as herbicides. Their mechanism of action often involves the mimicry of the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.

### Auxin Herbicide Signaling Pathway

Synthetic auxins like 8-Quinolinecarboxylic acid disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in a cascade of physiological effects including epinasty, cell division disruption, and ethylene production, which are detrimental to the plant.

The core signaling pathway involves the TIR1/AFB family of F-box proteins which act as auxin receptors. Upon binding of an auxin mimic, these receptors target Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which then activate the transcription of genes that lead to the herbicidal effects.



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Auxin mimic herbicide signaling pathway.



## Conclusion

8-Quinolinecarboxylic acid is a versatile molecule with distinct chemical and structural features. Its synthesis can be achieved through established organic reactions, and its biological activity, particularly as an auxin mimic, highlights its importance in agrochemical research. The data and protocols presented in this guide provide a solid foundation for further investigation and application of this compound in various scientific disciplines.

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